molecular formula C11H19NO B2423654 (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one CAS No. 33936-68-4

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2423654
CAS No.: 33936-68-4
M. Wt: 181.279
InChI Key: PPDVDNFZPYRBJB-UHFFFAOYSA-N
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Description

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of cyclohexanone with dimethylamine and an appropriate aldehyde under basic conditions. One common method is the L-proline-catalyzed activation of methyl ketones or active methylene compounds with dimethylformamide dimethyl acetal (DMF-DMA) to form the desired enone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic addition reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted enones or alcohols, depending on the nucleophile used.

Scientific Research Applications

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one involves its interaction with various molecular targets. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This reactivity is crucial for its potential biological activities, as it can modify proteins, DNA, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

    (E)-1-Phenyl-3-(dimethylamino)prop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.

    (E)-1-(4-Methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one: Contains a methoxy-substituted phenyl group.

Uniqueness

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to its phenyl-substituted analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDVDNFZPYRBJB-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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